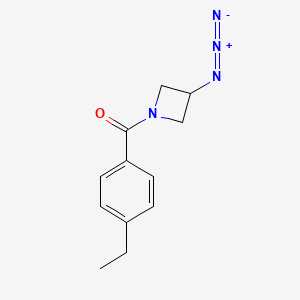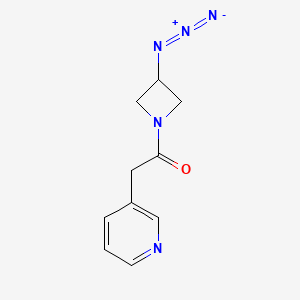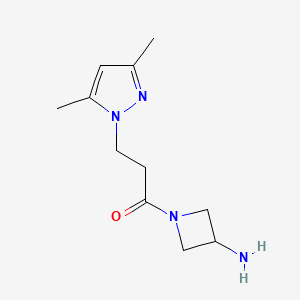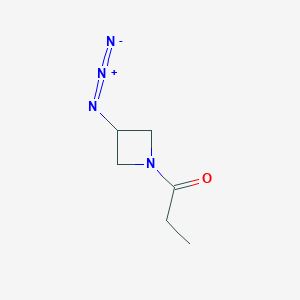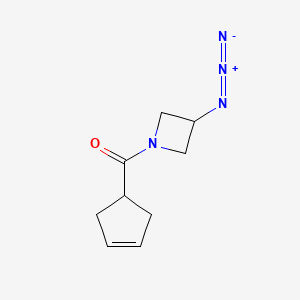
1-(3,3-Difluoroazetidin-1-yl)-2-(piperidin-4-yl)ethan-1-one
Overview
Description
1-(3,3-Difluoroazetidin-1-yl)-2-(piperidin-4-yl)ethan-1-one, also known as 3,3-Difluoroazetidin-1-yl-2-piperidin-4-yl-ethan-1-one, is a synthetic compound with diverse applications in the field of medicinal chemistry. It is a fluorinated azetidine derivative that can be synthesized in the laboratory. In addition, the compound has been explored for its potential applications in the fields of biochemistry and pharmacology.
Scientific Research Applications
Synthesis and Structural Analysis
- A study highlights the synthesis and characterization of derivatives of piperidine, demonstrating methods for creating compounds with potential pharmacological properties. This research may provide foundational knowledge for synthesizing and understanding compounds similar to "1-(3,3-Difluoroazetidin-1-yl)-2-(piperidin-4-yl)ethan-1-one" (R. Vardanyan, 2018).
Pharmacokinetics and Biological Applications
- Investigations into the synthesis, spectroscopic characterization, and biological evaluations of piperidine-containing compounds reveal their cytotoxicity and potential as carrier molecules in pharmacokinetics, which could hint at the biological and therapeutic applications of similar compounds (M. Govindhan et al., 2017).
Antimicrobial and Antibacterial Activities
- Research on piperidine derivatives shows their potential in antimicrobial and antibacterial applications. For instance, compounds synthesized from piperidine exhibited significant antibacterial activity, indicating the possibility of related compounds being utilized in developing new antimicrobial agents (Ram C.Merugu et al., 2010).
Advanced Building Blocks for Drug Discovery
- Studies on azetidine and piperidine derivatives as advanced building blocks for drug discovery underscore the importance of such structures in synthesizing new therapeutic agents. These compounds' increased size and conformational flexibility compared to parent heterocycles make them valuable in lead optimization programs (I. O. Feskov et al., 2019).
Antifungal and Antibacterial Activities
- Novel quinazoline derivatives, including those with piperazine moieties, demonstrated antifungal and antibacterial activities, suggesting that compounds with similar structural features may also possess such properties (A. Kale & K. M. Durgade, 2017).
properties
IUPAC Name |
1-(3,3-difluoroazetidin-1-yl)-2-piperidin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N2O/c11-10(12)6-14(7-10)9(15)5-8-1-3-13-4-2-8/h8,13H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKRQZCNTZEUCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC(=O)N2CC(C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,3-Difluoroazetidin-1-yl)-2-(piperidin-4-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




